molecular formula C16H15NO3 B562239 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone CAS No. 1190016-97-7

5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone

Cat. No.: B562239
CAS No.: 1190016-97-7
M. Wt: 272.278
InChI Key: QFDVKHYDKDBVHD-RNXOINPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is a compound that belongs to the class of oxazolidinones. Oxazolidinones are a group of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound is characterized by the presence of isotopic labels, which makes it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The isotopic labels are introduced using isotopically labeled starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common solvents and reagents used include dichloromethane, triethylamine, and acetic acid .

Chemical Reactions Analysis

Types of Reactions

5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution can introduce new substituents on the phenylmethoxy group .

Scientific Research Applications

5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of protein synthesis inhibition and bacterial resistance mechanisms.

    Medicine: Investigated for its potential as an antibiotic and its effects on bacterial protein synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is unique due to its isotopic labels, which make it particularly useful in research applications involving isotopic tracing and mechanistic studies. This feature distinguishes it from other oxazolidinones like linezolid and tedizolid.

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)/i10+1,15+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVKHYDKDBVHD-RNXOINPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH](OC(=O)[15NH]1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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